Ethyl 4-amino-3-(trifluoromethyl)benzoate

描述

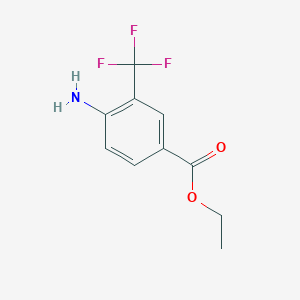

Ethyl 4-amino-3-(trifluoromethyl)benzoate (CAS 117324-58-0) is a fluorinated aromatic ester featuring an amino group at the para position and a trifluoromethyl (CF₃) group at the meta position of the benzene ring. This compound is commercially available (e.g., CymitQuimica Ref: 10-F607785) in 100 mg and 250 mg quantities . Applications span pharmaceutical intermediates, agrochemicals, and materials science due to the CF₃ group’s metabolic stability and lipophilicity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(trifluoromethyl)benzoate typically involves the following steps:

Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Ethyl 4-amino-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates.

科学研究应用

Ethyl 4-amino-3-(trifluoromethyl)benzoate is an aromatic compound that is used in scientific research, drug synthesis, and material science. It has a molecular weight of approximately 233.19 g/mol and the chemical formula C10H10F3NO2. The trifluoromethyl group (TFM) enhances the compound's lipophilicity and metabolic stability, making it particularly useful in drug design.

Applications

This compound serves as a versatile building block in organic synthesis. Studies indicate that this compound interacts with various biological targets, which may influence its efficacy as a drug candidate. The trifluoromethyl moiety is known to enhance binding affinity and selectivity towards certain receptors, making it a valuable component in drug design.

- Drug Synthesis this compound's applications range from drug synthesis to material science.

- Medicinal Chemistry Research into the biological activity of this compound suggests potential applications in medicinal chemistry.

Potential Benefits

The trifluoromethyl group significantly enhances its stability compared to similar compounds, making it an attractive candidate for further development in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Structurally Similar Compounds

Several compounds are structurally similar to this compound, which allows for comparative analysis:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-2-(trifluoromethyl)benzoate | C10H10F3NO2 | Similar structure but different position of trifluoromethyl group |

| Mthis compound | C9H8F3NO2 | Methyl group instead of ethyl; affects solubility |

| 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | C9H7ClF3NO2 | Contains chlorine; different reactivity profile |

Related compounds

The following compounds share a similarity to this compound :

- 2-Amino-3-(trifluoromethyl)benzoic acid

- 4-Amino-2-(trifluoromethyl)benzoic acid

- Methyl 2-amino-5-(trifluoromethyl)benzoate

- Methyl 2-amino-4-(trifluoromethyl)benzoate

- 3-Amino-5-(trifluoromethyl)benzoic acid

- 2-Amino-3-(trifluoromethyl)benzoic acid

- 4-Amino-2-(trifluoromethyl)benzoic acid

- Methyl 2-amino-5-(trifluoromethyl)benzoate

- Methyl 2-amino-4-(trifluoromethyl)benzoate

- 3-Amino-5-(trifluoromethyl)benzoic acid

- 2-Amino-3-(trifluoromethyl)benzoic acid

- 4-Amino-2-(trifluoromethyl)benzoic acid

- 2-Amino-5-(trifluoromethyl)benzoic acid

- 2-Amino-4-(trifluoromethyl)benzoic acid

- 3-Amino-5-(trifluoromethyl)benzoic acid

- 2-Amino-3-(trifluoromethyl)benzoic acid

- 4-Amino-2-(trifluoromethyl)benzoic acid

- Methyl 2-amino-5-(trifluoromethyl)benzoate

- Methyl 2-amino-4-(trifluoromethyl)benzoate

Case studies

- Antimicrobial Efficacy: A study evaluating the compound's effectiveness against drug-resistant Staphylococcus aureushighlighted its potential as a lead compound for antibiotic development. The researchers noted that modifications could enhance its potency further.

- Cancer Research: In a preclinical trial assessing its effects on lung cancer models, this compound was found to inhibit tumor growth significantly compared to control groups, suggesting a viable pathway for future therapeutic applications.

作用机制

The mechanism by which Ethyl 4-amino-3-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

相似化合物的比较

Comparison with Structural Analogs

Methyl vs. Ethyl Esters

- Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0, similarity score: 0.91): Replacing the ethyl ester with a methyl group reduces steric bulk and slightly increases polarity. This may enhance aqueous solubility but reduce membrane permeability in biological systems .

- Ethyl 4-(carbamoylamino)benzoate derivatives: Compounds like SEW00835 (ethyl benzoate with methylurea linker) exhibit similar potency in aquaporin-3 (AQP3) inhibition, suggesting the ethyl ester’s role in balancing lipophilicity and binding affinity .

Positional Isomerism

- Such positional changes are critical in drug design for target selectivity .

- Methyl 2-amino-3-(trifluoromethyl)benzoate (CAS 64321-95-5, similarity: 0.94): The amino group at position 2 introduces steric hindrance near the ester, possibly reducing enzymatic hydrolysis rates compared to the para-substituted analog .

Substituent Variations

- Ethyl 4-((3-azabicyclo[3.2.2]nonan-3-yl)-tetrafluoropropoxy)benzoate (53): A bulkier substituent linked via an ether group (yield: 45%) demonstrates how steric effects influence synthetic accessibility and thermal stability (mp. 56–59°C) .

Trifluoromethyl Alkene Derivatives ()

- Ethyl 4-(trifluoroalkenyl)benzoates :

Compounds like ethyl-4-(3,3,3-trifluoro-1-arylcyclopropyl)benzoate (56% yield, 99:1 purity) highlight the CF₃ group’s role in stabilizing alkenes via electron withdrawal, useful in materials science .

Key Data Table

生物活性

Ethyl 4-amino-3-(trifluoromethyl)benzoate, a compound characterized by its unique trifluoromethyl group and amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C10H10F3N O2

- Functional Groups :

- Trifluoromethyl group ()

- Amino group ()

- Ester group ()

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding interactions due to its electronic effects, which may modulate enzyme activities or receptor functions. This interaction can lead to significant biochemical pathway alterations relevant to therapeutic applications .

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit anticancer properties. This compound has shown potential in inhibiting specific cancer cell lines through mechanisms involving:

- Inhibition of protein kinases

- Modulation of apoptosis pathways

- Disruption of cell cycle progression

Studies have demonstrated that similar compounds with trifluoromethyl substitutions can achieve high inhibitory rates against various cancer-associated proteins .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) has been highlighted in recent studies, indicating potential applications in treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of protein kinases | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant potency at low concentrations. Molecular docking studies further supported these findings by revealing favorable binding interactions with key oncogenic targets .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-3-(trifluoromethyl)benzoate, and how do reaction conditions impact yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-amino-3-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Optimizing temperature (70–90°C) and reaction time (6–12 hours) improves yields (>75%). Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Competing side reactions, such as hydrolysis of the trifluoromethyl group, are minimized by controlling moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl ester at δ 1.3–4.3 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Mass spectrometry : ESI-MS ([M+H]⁺ = 220.16) verifies molecular weight .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Answer :

| Property | Value | Conditions |

|---|---|---|

| Solubility | 0.5–1.2 mg/mL in DMSO | 25°C |

| Stability | Stable at 4°C (dry, inert atmosphere) | Avoid strong bases/oxidizers |

| pKa (amino group) | ~2.8–3.2 (estimated from analogs) |

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution at the para position, while the amino group directs nucleophilic attacks. For Suzuki-Miyaura coupling, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the 4-position, achieving >80% yield. Steric hindrance from the trifluoromethyl group may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzoates?

- Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) arise from assay conditions (pH, buffer composition) or impurity profiles. Strategies include:

- Standardized assays : Use consistent protocols (e.g., Tris-HCl buffer, pH 7.4).

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing CF₃ with Br alters lipophilicity (logP Δ ≈ 1.2)) .

- Computational modeling : DFT calculations predict binding affinities to targets like cytochrome P450 .

属性

IUPAC Name |

ethyl 4-amino-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNIUJAKBOMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。